molecular formula C12H7F5 B11868482 1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene

1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene

Cat. No.: B11868482
M. Wt: 246.18 g/mol
InChI Key: FJVBTCLGPNNALP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and advanced fluorination techniques can enhance the efficiency of the synthesis . These methods allow for precise control over reaction conditions, minimizing side reactions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Difluoromethyl-substituted naphthalenes

    Substitution: Halogenated or nitrated naphthalenes

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Difluoromethylbenzene: Contains a difluoromethyl group attached to a benzene ring.

    1,1,1-Trifluoroethane: A simple aliphatic compound with a trifluoromethyl group.

Uniqueness

1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethyl and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H7F5

Molecular Weight

246.18 g/mol

IUPAC Name

1-(difluoromethyl)-8-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15,16)17/h1-6,11H

InChI Key

FJVBTCLGPNNALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(F)(F)F

Origin of Product

United States

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